molecular formula C30H23N3O3S2 B381057 2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione

2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B381057
M. Wt: 537.7g/mol
InChI Key: QAFYQPWEXMZHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C30H23N3O3S2 and a molecular weight of 537.664 g/mol . This compound is notable for its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications . Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

Molecular Formula

C30H23N3O3S2

Molecular Weight

537.7g/mol

IUPAC Name

2-[4-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutyl]isoindole-1,3-dione

InChI

InChI=1S/C30H23N3O3S2/c34-27-22-15-7-8-16-23(22)28(35)32(27)17-9-10-18-37-30-31-26-25(24(19-38-26)20-11-3-1-4-12-20)29(36)33(30)21-13-5-2-6-14-21/h1-8,11-16,19H,9-10,17-18H2

InChI Key

QAFYQPWEXMZHJB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCCCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCCCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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